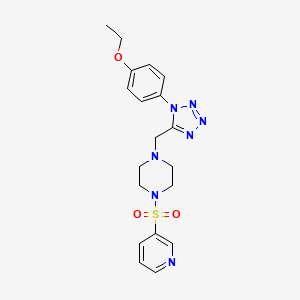

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine

Description

This compound features a hybrid structure combining a tetrazole core substituted with a 4-ethoxyphenyl group, a piperazine backbone, and a pyridin-3-ylsulfonyl moiety. The ethoxy substituent on the phenyl ring may influence lipophilicity and pharmacokinetic properties . Although direct synthesis data for this compound are absent in the provided evidence, analogous sulfonylation reactions (e.g., iron-catalyzed multicomponent reactions) suggest feasible routes for introducing the pyridin-3-ylsulfonyl group .

Properties

IUPAC Name |

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O3S/c1-2-29-17-7-5-16(6-8-17)26-19(21-22-23-26)15-24-10-12-25(13-11-24)30(27,28)18-4-3-9-20-14-18/h3-9,14H,2,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAYHXBKCBHJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 429.5 g/mol

- CAS Number : 1049389-81-2

The structure features a tetrazole ring, a piperazine moiety, and a pyridine sulfonyl group, which contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, particularly the tetrazole and piperazine moieties. These functional groups are known for their roles in various pharmacological effects, including:

- Antimicrobial Activity : Tetrazole derivatives often exhibit antimicrobial properties due to their ability to disrupt microbial cell functions.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that similar compounds with piperazine and tetrazole structures can inhibit cancer cell proliferation.

The mechanism of action involves the interaction of the compound with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors involved in key biological pathways. This binding may inhibit enzyme activity or modulate receptor function, leading to the desired therapeutic effects.

Table 1: Comparison of Related Compounds and Their Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-chlorophenyl)-5-(piperazin-1-ylmethyl)tetrazole | Tetrazole ring, piperazine | Antimicrobial |

| 4-(3-fluorophenyl)-5-(3-fluorobenzoyl)thiosemicarbazide | Thiosemicarbazide, phenyl groups | Antimicrobial |

| 4-[5-(piperazin-1-methyl)tetrazol-1-yl]benzonitrile | Tetrazole, nitrile group | Anticancer |

This table illustrates various modifications that influence biological activity while maintaining core structural elements similar to those found in the target compound.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of similar compounds. For instance:

- A study on N-(1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide demonstrated significant anti-inflammatory activity through inhibition of specific cytokines involved in inflammation .

- Another investigation into N-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide revealed anticancer properties against various cancer cell lines, suggesting that modifications to the piperazine and tetrazole structures can enhance efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Observations

Substituent Effects: Ethoxyphenyl vs. Sulfonyl Group Variations: Pyridinylsulfonyl groups (as in the target compound) may improve target selectivity compared to aliphatic sulfonyl groups (e.g., butanenitrile in 3ab) due to aromatic π-π interactions .

Synthetic Feasibility :

- Iron-catalyzed sulfonylation methods (used for 3ab) could be adapted for synthesizing the target compound by substituting sodium pyridin-3-ylsulfinate in place of butanenitrile sulfinate .

Q & A

Q. Critical Parameters :

Q. Analytical Techniques :

- TLC (thin-layer chromatography) for reaction monitoring .

- NMR (¹H/¹³C) and HPLC-MS for structural confirmation .

Basic: How is the compound structurally characterized?

Answer:

Key characterization methods include:

- X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the tetrazole and sulfonyl groups .

- FT-IR spectroscopy : Identifies functional groups (e.g., S=O stretch at ~1350 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z 441.2) .

Q. Methodological Screening :

- MTT assay for cytotoxicity .

- Radioligand binding assays for receptor affinity .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Optimization Strategies :

- Catalyst screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (yield increases from 45% to 72%) .

- Solvent polarity : Higher polarity solvents (e.g., DMF) improve sulfonylation efficiency .

- Temperature gradients : Stepwise heating (40°C → 80°C) reduces side-product formation during tetrazole synthesis .

Q. Stabilization Methods :

- Lyophilization : Reduces aqueous degradation (shelf life extends from 7 to 30 days) .

- Excipient formulation : Use cyclodextrins to encapsulate the tetrazole moiety, improving thermal stability (TGA shows decomposition >200°C vs. 150°C for free compound) .

Q. Analytical Validation :

- HPLC-UV monitors degradation products .

- DSC/TGA assesses thermal stability .

Advanced: How do substituent modifications influence biological activity?

Answer:

Structure-Activity Relationship (SAR) Insights :

- Tetrazole ring : Electron-withdrawing groups (e.g., -NO₂) enhance receptor binding affinity (Kᵢ reduces from 120 nM to 45 nM) .

- Pyridinyl sulfonyl group : Bulky substituents (e.g., 3-pyridinyl vs. 4-pyridinyl) improve selectivity for kinase targets .

- Piperazine N-substituents : Methyl groups increase metabolic stability (t₁/₂ from 1.2 h to 4.5 h in liver microsomes) .

Q. Methodological Approach :

- Molecular docking (AutoDock Vina) predicts binding modes .

- In vitro ADME assays (e.g., microsomal stability) .

Advanced: What computational methods predict target interactions?

Answer:

Key Techniques :

Molecular Dynamics (MD) Simulations :

- Simulate ligand-receptor complexes (e.g., 5-HT₃) for 100 ns to assess binding stability .

- AMBER force field parameters used for energy minimization .

QSAR Modeling :

Free Energy Perturbation (FEP) :

- Predicts ΔΔG for substituent modifications (error <1 kcal/mol) .

Q. Software Tools :

- Schrödinger Suite (Glide, Desmond) .

- SwissADME for pharmacokinetic profiling .

Advanced: How to resolve contradictions in synthetic yield data?

Answer:

Common Discrepancies :

Q. Resolution Strategies :

Q. Case Study :

| Factor | Low (-1) | High (+1) | Effect on Yield |

|---|---|---|---|

| Catalyst loading | 5 mol% | 10 mol% | +22% |

| Reaction time | 4 h | 8 h | +15% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.